![molecular formula C9H17NO2 B074072 Ethyl N-cyclohexylcarbamate CAS No. 1541-19-1](/img/structure/B74072.png)
Ethyl N-cyclohexylcarbamate
Overview
Description
Ethyl N-cyclohexylcarbamate is a compound with the molecular formula C9H17NO2 . It is also known by other names such as Ethyl cyclohexanecarbamate and Ethyl N-cyclohexylurethane . The molecular weight of this compound is 171.24 g/mol .
Synthesis Analysis
While specific synthesis methods for Ethyl N-cyclohexylcarbamate were not found, carbamates in general can be synthesized through various methods. One common method is the reaction of alcohols with isocyanates . Another method involves the reaction of urea with ethanol .Molecular Structure Analysis
The IUPAC name for Ethyl N-cyclohexylcarbamate is ethyl N-cyclohexylcarbamate . The InChI representation isInChI=1S/C9H17NO2/c1-2-12-9(11)10-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,10,11)
. The Canonical SMILES representation is CCOC(=O)NC1CCCCC1
. Chemical Reactions Analysis
Carbamates, including Ethyl N-cyclohexylcarbamate, can be formed from the reaction of urea with ethanol . The exact chemical reactions involving Ethyl N-cyclohexylcarbamate are not specified in the search results.Physical And Chemical Properties Analysis
Ethyl N-cyclohexylcarbamate has a molecular weight of 171.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass are 171.125928785 g/mol . The topological polar surface area is 38.3 Ų .Scientific Research Applications
Fermented Beverage Safety
Ethyl carbamate (EC), a compound related to Ethyl N-cyclohexylcarbamate, is a natural by-product in the production of fermented food and alcoholic beverages . It is carcinogenic and genotoxic, posing a significant food safety concern . Research has been conducted on the degradation of EC in fermented beverages, which could potentially involve Ethyl N-cyclohexylcarbamate .
Flavor Enhancement
In the food industry, esters are renowned for their contribution to the flavor of different fermented foods . Ethyl butanoate, an ester, is well known for its value as a flavor chemical in food industries . It’s possible that Ethyl N-cyclohexylcarbamate could have similar applications, although specific research would be needed to confirm this.
Chemical Research
Ethyl N-cyclohexylcarbamate could be used in chemical research, particularly in the study of carbamates and their properties . Carbamates are used in a wide range of applications, from pesticides to pharmaceuticals, and studying different carbamates can help improve these applications.
Polymer Science
Carbamates, including Ethyl N-cyclohexylcarbamate, could potentially be used in polymer science . They could act as building blocks for more complex polymers, or be used to modify the properties of existing polymers.
Medical Research
While there is currently no direct evidence of Ethyl N-cyclohexylcarbamate being used in medical research, related compounds have shown promise. For example, dithiocarbamate ligands and complexes have been used as enzyme inhibitors and treatments for HIV and other diseases .
Mechanism of Action
properties
IUPAC Name |
ethyl N-cyclohexylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)10-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVUHLXZFYNAMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165532 | |
Record name | Carbamic acid, cyclohexyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50165532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl N-cyclohexylcarbamate | |
CAS RN |
1541-19-1 | |
Record name | Carbamic acid, N-cyclohexyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1541-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, cyclohexyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001541191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC22457 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22457 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbamic acid, cyclohexyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50165532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Ethyl N-cyclohexylcarbamate formed?
A1: The research paper describes the synthesis of Ethyl N-cyclohexylcarbamate through the reaction of cyclohexane with ethylazidoformate. This reaction occurs at the boiling point of the reaction mixture (80-82°C) in an inert atmosphere and results in a 57% yield of Ethyl N-cyclohexylcarbamate [].
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